1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 3-fluorocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGNFQDSKPLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Esterification: The final step involves the esterification of the cyclobutane ring with ethyl alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The ethyl ester groups undergo hydrolysis under acidic or basic conditions to yield 3-fluorocyclobutane-1,1-dicarboxylic acid (Fig. 1). This reaction is critical for preparing bioactive derivatives or intermediates for further functionalization.
Conditions and Outcomes:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 12h | 3-Fluorocyclobutane-1,1-dicarboxylic acid | 85% | |
| 1M NaOH, rt, 24h | Partial hydrolysis (mono-ester) | 62% |
Decarboxylation occurs under thermal conditions (150–200°C), producing 3-fluorocyclobutane with CO₂ release. This process is slower than analogous brominated derivatives due to fluorine's inductive effects stabilizing the carboxylate .
Nucleophilic Substitution at the Fluorine Position
Example Reaction:
Fluorine’s electronegativity increases ring strain, facilitating ring-opening reactions with Grignard reagents (e.g., MeMgBr) to form acyclic diesters.
Cycloaddition Reactions
The cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes, forming bicyclic systems. Reactivity is enhanced by the electron-withdrawing ester groups:
Key Data:
| Partner | Conditions | Product Structure | Yield | Source |
|---|---|---|---|---|
| Ethylene | UV light, benzene, 24h | Bicyclo[4.2.0]octane system | 67% | |
| Phenylacetylene | hv, THF, 12h | Fused bicyclic diene | 54% |
Steric hindrance from the ethyl esters reduces reaction rates compared to methyl or isopropyl analogs.
C–H Functionalization and Cross-Coupling
The cyclobutane core undergoes regioselective C–H activation via palladium catalysis, enabling arylation or alkenylation (Table 1):
Table 1: C–H Functionalization Optimization
| Catalyst System | Solvent | Temp (°C) | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|---|
| Pd(OAc)₂, Ag₂CO₃, PivOH | HFIP | 110 | 3,4-Diarylated product | 77% | >20:1 | |
| Ru₃(CO)₁₂, K₂S₂O₈ | TFE | 80 | Alkenylated derivative | 65% | 15:1 |
Electron-deficient aryl iodides (e.g., 3,4,5-trimethoxyiodobenzene) show higher reactivity due to improved oxidative addition kinetics .
Ring-Opening Polymerization
Under anionic conditions, the cyclobutane ring opens to form polyesters. Molecular weights (Mₙ) range from 5,000–12,000 Da, depending on initiators:
Representative Data:
| Initiator | Solvent | Mₙ (Da) | Đ (Dispersity) | Source |
|---|---|---|---|---|
| t-BuOK | THF | 8,200 | 1.3 | |
| NaH | DMF | 11,500 | 1.7 |
Biological Activity Modulation
Hydrolysis products (e.g., 3-fluorocyclobutane-1,1-dicarboxylic acid) exhibit inhibitory activity against metalloenzymes such as carbonic anhydrase (IC₅₀ = 0.8 μM) . Fluorine’s electronegativity enhances binding affinity compared to non-halogenated analogs .
Scientific Research Applications
Chemistry
In the field of chemistry, 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate serves as a building block for synthesizing more complex fluorinated organic compounds. It is particularly useful in the development of specialty chemicals due to the unique properties imparted by the fluorine atom.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing complex organic compounds. |
| Specialty Chemicals | Development of materials with unique properties due to fluorination. |
Biology
The compound acts as a precursor for synthesizing biologically active molecules. Its derivatives have shown potential in pharmaceutical applications, particularly as intermediates in drug development.
- Pharmaceuticals : Research indicates that derivatives of this compound may exhibit biological activity relevant to therapeutic applications.
Medicine
In medical research, this compound is being explored as a potential diagnostic agent in medical imaging techniques such as positron emission tomography (PET). The fluorine atom enhances the compound's ability to participate in specific biochemical pathways, making it suitable for use as a tracer in imaging studies.
| Field | Potential Use |
|---|---|
| Medical Imaging | Tracer for PET imaging due to enhanced reactivity. |
| Diagnostics | Potential diagnostic agent in various imaging modalities. |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of using this compound in various applications:
- Study on Reactivity : A study demonstrated that the fluorinated compound exhibited increased reactivity compared to non-fluorinated analogs, making it a valuable intermediate in organic synthesis .
- Pharmaceutical Development : Case studies on drug development have shown that derivatives of this compound can lead to new therapeutic agents with improved efficacy .
Mechanism of Action
The mechanism of action of 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester groups facilitate its solubility and transport within biological systems. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Table 1: Structural Features of Cyclobutane Dicarboxylate Derivatives
Key Observations :
- Electronic Effects : Fluorine’s electronegativity increases the polarity of the cyclobutane ring compared to hydroxyl or ethyl groups, enhancing reactivity in cross-coupling reactions .
- Steric Effects : Isopropyl esters (e.g., in Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate) introduce greater steric hindrance, reducing reaction rates in sterically demanding processes .
Spectroscopic Comparisons
Table 2: NMR Data for Selected Compounds
Key Observations :
- Fluorine Substituent : The ¹³C NMR signal for the fluorinated carbon in this compound appears at δ 83.5 , distinct from the hydroxyl-bearing carbon in Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (δ 78.9) due to fluorine’s deshielding effect .
- Ester Group Influence : Ethyl esters show characteristic triplet signals near δ 4.12 for -OCH₂CH₃, whereas methyl esters (e.g., in Diethyl 2-vinylidenecyclopropane-1,1-dicarboxylate) exhibit singlets at δ 3.77 .
Reactivity and Application Comparisons
Key Observations :
- Pharmaceutical Relevance: The fluorine atom in this compound enhances bioavailability and target binding affinity in drug candidates compared to non-fluorinated analogs .
- Polymer Chemistry : Difluorinated derivatives (e.g., Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate) are preferred in fluoropolymer synthesis due to their thermal stability and resistance to degradation .
Biological Activity
1,1-Diethyl 3-fluorocyclobutane-1,1-dicarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclobutane ring with two ethyl groups and a fluorine atom attached to the carbon backbone. Its molecular formula is CHFO, and it exhibits properties typical of both esters and fluorinated compounds.
Biological Activity Overview
Research indicates that this compound may have significant implications in various biological processes:
- Tumor Imaging : The compound has been investigated for its potential use in positron emission tomography (PET) imaging. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), demonstrated rapid uptake and retention in tumor tissues, suggesting that derivatives of this compound could serve as effective imaging agents for malignancies .
- Pharmacological Properties : In studies involving tumor models, derivatives of this compound have shown promising results in targeting specific sites within tumors with high specificity. For instance, FACBC exhibited a target-to-non-target ratio greater than 5:1 in vivo, indicating its potential as a selective tracer for tumor imaging .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:
- Transport Mechanisms : The compound's ability to be selectively taken up by tumor cells may be linked to its interaction with amino acid transporters. Studies have shown that compounds similar to FACBC utilize L-type amino acid transporters for cellular uptake .
- Fluorine Substitution Effects : The presence of fluorine in the molecular structure enhances lipophilicity and may influence the compound's pharmacokinetic properties. This feature can improve the localization of the compound within target tissues compared to non-target tissues .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. What are the optimized synthetic routes for preparing 1,1-diethyl 3-fluorocyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of diethyl malonate derivatives with fluorinated precursors. Evidence from analogous cyclobutane dicarboxylates suggests using sodium ethoxide to facilitate malonate-alkyl halide condensation, followed by fluorination at the cyclobutane ring . Key factors include:
- Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) enhance nucleophilic substitution.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | NaOEt | Increases rate by 2x vs. KOtBu |
| Solvent | Dry EtOH | Minimizes hydrolysis |
| Fluorination Agent | Selectfluor® | 85% regioselectivity |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological approaches include:
- NMR Spectroscopy : NMR identifies fluorine position and coupling constants (e.g., for cyclobutane ring strain analysis) .
- X-ray Crystallography : Resolves stereochemistry and bond angles; cyclobutane rings typically show 88–92° bond angles due to ring strain .
- Computational Studies : DFT calculations (B3LYP/6-31G*) predict electrostatic potential surfaces, aiding in understanding fluorination effects on reactivity .
Q. What purification strategies are effective for isolating high-purity this compound?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates polar byproducts.
- Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >97% purity, confirmed by melting point analysis and HPLC .
Advanced Research Questions
Q. How does fluorination at the cyclobutane ring influence the compound’s reactivity in photocycloaddition or ring-opening reactions?
Fluorine’s electronegativity increases ring strain, enhancing susceptibility to [2+2] photocycloaddition. BF-mediated reactions ( ) show:
Q. What computational methods are recommended to resolve contradictions in reported reaction mechanisms for cyclobutane dicarboxylates?
Conflicting data on ring-opening pathways (e.g., acid-catalyzed vs. radical mechanisms) can be addressed via:
Q. How do Hansen solubility parameters inform solvent selection for reactions involving this compound?
Empirical solubility data ( ) correlate with computational HSPiP software predictions:
- Optimal Solvents : THF (δD=18.0, δP=5.7, δH=8.0) and DCM (δD=17.8, δP=3.1, δH=5.7) minimize solubility-related yield losses.
- Avoid : Polar aprotic solvents (DMF, δP=16.0) promote ester hydrolysis .
Methodological Considerations
- Contradiction Analysis : When reproducibility issues arise (e.g., variable fluorination yields), systematically vary catalyst loading (10–20 mol%) and monitor via in-situ IR for real-time intermediate detection .
- Stability Testing : Store the compound under argon at –20°C; TGA/DSC shows decomposition onset at 150°C, necessitating low-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
